
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol is an organofluorine compound characterized by the presence of trifluoromethyl groups and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-bromo-2-(trifluoromethyl)ethane and thiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique chemical structure makes it a valuable candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups and phenylsulfanyl moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol: Lacks the trifluoromethyl groups, affecting its hydrophobicity and stability.
Uniqueness: 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol is unique due to the presence of both trifluoromethyl groups and a phenylsulfanyl moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity, thermal stability, and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
96569-51-6 |
|---|---|
Molecular Formula |
C11H8F6OS |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-phenylsulfanyl-2-(trifluoromethyl)but-3-en-2-ol |
InChI |
InChI=1S/C11H8F6OS/c12-10(13,14)9(18,11(15,16)17)6-7-19-8-4-2-1-3-5-8/h1-7,18H |
InChI Key |
ZYXAMWMBLZFCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





acetate](/img/structure/B14345564.png)
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
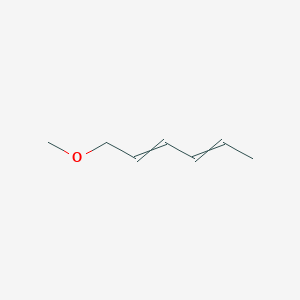
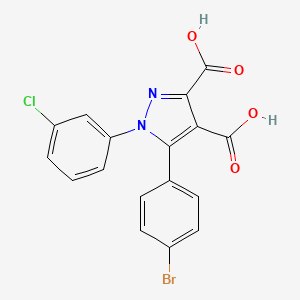
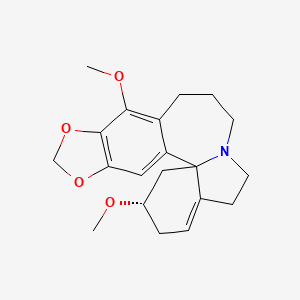
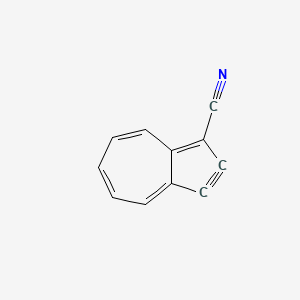


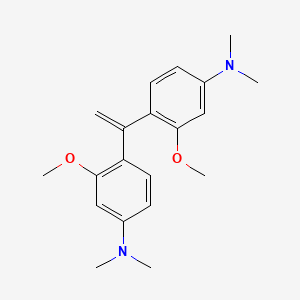
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)

